molecular formula C19H19N5O3S B6043372 2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide

2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide

Cat. No. B6043372
M. Wt: 397.5 g/mol
InChI Key: ZFUUALIRUSEIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiadiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . It also has an amide group, a methoxy group attached to a phenyl ring, and a methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiadiazole ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the thiadiazole ring could influence its chemical reactivity .

Scientific Research Applications

Neurotensin Receptor Type 2 Agonists

The structural similarity of the compound to other molecules that have been identified as selective nonpeptide neurotensin receptor type 2 compounds suggests potential use in the development of treatments for neurological disorders . Neurotensin receptors have been implicated in the modulation of dopamine signaling, and thus, compounds targeting these receptors could be beneficial in conditions like schizophrenia or Parkinson’s disease.

Chemoselective Protecting Groups

The moiety “4-methoxyphenyl” within the compound is known to be used as a chemoselective protecting group for amines . This application is crucial in synthetic chemistry where selective protection and deprotection of functional groups are required to achieve complex organic syntheses.

Mannich Reaction

The compound could be involved in the Mannich reaction, which is a method for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic molecules . This reaction is particularly important in the creation of β-amino carbonyl compounds, which are building blocks for many pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiadiazole derivatives have been reported to possess various biological activities, such as anti-inflammatory, antibacterial, and anticonvulsant activities .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-5-3-4-6-15(12)21-16(25)11-17-23-24-19(28-17)22-18(26)20-13-7-9-14(27-2)10-8-13/h3-10H,11H2,1-2H3,(H,21,25)(H2,20,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUUALIRUSEIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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